![molecular formula C20H26N4O5 B11143931 ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate](/img/structure/B11143931.png)
ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is a complex organic compound featuring an indole moiety, a piperazine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide and a base such as potassium carbonate.
Formation of the Beta-Alanyl Intermediate: Beta-alanine is protected and then coupled with the indole derivative using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling with Piperazine: The protected beta-alanyl-indole intermediate is then reacted with piperazine in the presence of a coupling agent.
Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole moiety is particularly valuable for constructing biologically active compounds.
Biology
In biological research, ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is studied for its potential as a biochemical probe. It can be used to investigate the function of various enzymes and receptors.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{N-[(4-hydroxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate
- Ethyl 4-{N-[(4-chloro-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1010933-03-5
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 345.39 g/mol
The compound features a piperazine moiety, which is known for its diverse biological activities, including neuropharmacological effects and interactions with various receptors.
Pharmacological Effects
-
Neuropharmacological Activity :
- Piperazine derivatives have shown promise in modulating neurotransmitter systems. The compound may interact with serotonin receptors, potentially influencing mood and anxiety disorders.
- Studies indicate that similar piperazine derivatives exhibit acetylcholinesterase inhibition, suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .
-
Antitumor Activity :
- The indole structure in the compound is associated with anticancer properties. Research has shown that compounds containing indole moieties can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
-
Anti-inflammatory Properties :
- Indole derivatives are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and receptor activity.
- Enzyme Inhibition : Similar piperazine compounds have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in cognitive disorders.
Study on Acetylcholinesterase Inhibition
A study evaluated a series of piperazine derivatives for their ability to inhibit human acetylcholinesterase. Among these compounds, those structurally similar to this compound exhibited significant inhibition at low concentrations, suggesting a potential therapeutic role in Alzheimer's disease management .
Anticancer Activity Assessment
Research into indole-based compounds has demonstrated their efficacy against various cancer cell lines. For instance, a derivative with a similar structure was tested against breast cancer cells, showing a reduction in cell viability and induction of apoptosis through mitochondrial pathways . This indicates that this compound may also possess similar anticancer properties.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H26N4O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[3-[(4-methoxy-1H-indole-2-carbonyl)amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c1-3-29-20(27)24-11-9-23(10-12-24)18(25)7-8-21-19(26)16-13-14-15(22-16)5-4-6-17(14)28-2/h4-6,13,22H,3,7-12H2,1-2H3,(H,21,26) |
InChI Key |
NOCPOVLDZQSVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=C(N2)C=CC=C3OC |
Origin of Product |
United States |
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